Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine
Description
Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine is a tertiary amine featuring a benzyl group substituted at the ortho position with a piperidine ring and a methylamine moiety. This structure combines aromatic, heterocyclic, and aliphatic components, making it a versatile scaffold in medicinal chemistry. The ortho-substituted piperidin-1-yl group in this compound may influence steric and electronic interactions with biological targets, distinguishing it from para-substituted analogs .
Properties
IUPAC Name |
N-methyl-1-(2-piperidin-1-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-11-12-7-3-4-8-13(12)15-9-5-2-6-10-15/h3-4,7-8,14H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESSPLRXNRUMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine typically involves the reaction of N-methylbenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, alcohols, or amines; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted benzylamines and piperidine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine:
Basic Information
this compound has the molecular formula . Other names include N-methyl-1-(2-piperidin-1-ylphenyl)methanamine .
Structural Information
The structure of the compound consists of a methylamine group attached to a phenyl ring, which also has a piperidin-1-yl substituent .
Safety and Hazard Information
The compound is harmful if swallowed and causes skin irritation .
Potential Applications
While the search results do not provide explicit details on the applications of “this compound”, they do point to contexts in which similar compounds are used or studied:
- Synthesis of pyridin-2-yl-methylamine derivatives: Pyridin-2-yl-methylamine derivatives can be prepared through methods involving organic tertiary amine bases . These compounds are useful as drugs, especially as antidepressants and analgesics .
- ROR-gamma modulators: N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide derivatives, which contain a piperidin-1-ylphenyl group, are being investigated as ROR-gamma modulators for treating autoimmune diseases .
- Measles virus inhibitors: Piperidine derivatives have been explored as inhibitors of the measles virus RNA-dependent RNA polymerase (RdRp) . Modifications to the piperidine ring can be made to improve pharmacological properties .
- Mannich Bases: Mannich bases, related to the structure of the target compound, have a wide range of biological applications, including antibacterial, anticancer, anti-inflammatory, and antioxidant activities . They have also shown potential in treating Alzheimer’s disease and tuberculosis .
Mechanism of Action
The mechanism of action of Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. As a ligand, it can coordinate with metal centers in catalytic processes, thereby influencing the reactivity and selectivity of the reactions. The compound’s structure allows it to participate in various binding interactions, which can modulate the activity of biological targets.
Comparison with Similar Compounds
Key Observations:
Side Chain Diversity : The methylamine group provides a compact, polar terminus compared to bulkier substituents (e.g., carboxylic acid in fexofenadine or indole-piperazine in Compound 14), which may influence blood-brain barrier permeability .
Heterocyclic Core : Pyrimidine-based analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) demonstrate enhanced intercalation with nucleic acids, suggesting divergent therapeutic applications compared to benzylamine derivatives .
Research Findings and Pharmacological Insights
Receptor Interaction Hypotheses
For instance:
- H1 Antagonism : Fexofenadine’s piperidine moiety is critical for H1 antagonism; the target compound’s ortho-piperidine group may similarly block histamine binding but with reduced efficacy due to steric hindrance .
- Adrenergic Modulation : Compounds with benzylamine-piperidine hybrids (e.g., ’s (R)-piperidin-3-yl derivatives) show α1-adrenergic antagonism, suggesting possible overlap .
Biological Activity
Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine, a compound featuring a piperidine ring, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's interactions with various biological targets, its pharmacodynamics, and relevant case studies that illustrate its efficacy and safety profiles.
Chemical Structure and Properties
This compound is characterized by its piperidine moiety attached to a phenyl group. Its chemical formula is CHN, and it is classified as an amine. The compound exhibits properties that make it suitable for various pharmacological applications, including potential roles in modulating neurotransmitter systems.
1. Interaction with Opioid Receptors
Research has demonstrated that compounds similar to this compound can interact with opioid receptors, particularly the μ (mu) and δ (delta) receptors. A study reported that certain analogues showed moderate binding affinities towards the μ opioid receptor, with values ranging from 190 nM to 580 nM. These findings suggest that modifications in the chemical structure can significantly influence receptor binding and activity .
Table 1: Binding Affinities of Related Compounds
| Compound | μ Receptor Affinity (nM) | δ Receptor Affinity (nM) |
|---|---|---|
| Compound A | 190 | >1000 |
| Compound B | 460 | >1000 |
| Compound C | 580 | >1000 |
2. Trace Amine-Associated Receptor Modulation
This compound has been investigated for its potential to activate trace amine-associated receptor 1 (TAAR1). Activation of TAAR1 can modulate neurotransmitter release, particularly dopamine and serotonin, which are critical in treating conditions like schizophrenia. In vitro studies have shown that certain derivatives exhibit agonistic activity against TAAR1, indicating their potential as therapeutic agents .
Table 2: Agonistic Activity Against TAAR1
| Compound | EC (μM) | % Agonism at 1 μM |
|---|---|---|
| Compound X | 0.507 | 65% |
| Compound Y | 0.300 | 75% |
Case Study 1: Opioid Receptor Binding
In a detailed study examining various derivatives of piperidine-based compounds, this compound was found to exhibit selective binding towards the μ opioid receptor. The study utilized isolated mouse vas deferens assays to evaluate functional activity, revealing that compounds with hydroxyl substitutions had enhanced agonist activity compared to those with amine groups .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the modulation of neurotransmitters via TAAR1 activation. In vivo experiments demonstrated that certain derivatives of this compound significantly reduced hyperlocomotion in animal models, suggesting a potential therapeutic effect in managing symptoms associated with dopaminergic dysregulation .
Safety Profile and Toxicology
While exploring the biological activity of this compound, safety assessments are crucial. According to PubChem data, the compound is classified as harmful if swallowed and can cause skin irritation . Therefore, further studies are needed to evaluate its safety profile comprehensively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
